4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) is a synthetic compound derived from drospirenone, a synthetic steroidal progestin. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves several steps, starting from drospirenone. The key steps include:
Sulfation: Drospirenone undergoes sulfation to introduce the sulfate group.
Reduction: The compound is then reduced to form the 4,5-dihydro derivative.
Salt Formation: Finally, the triethylammonium salt is formed by reacting the sulfate derivative with triethylamine.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Further reduction can modify its chemical structure.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential use in hormonal therapies.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves its interaction with specific molecular targets. It primarily acts on progesterone receptors, modulating their activity. This modulation affects various cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) stands out due to its unique sulfate group and triethylammonium salt form. Similar compounds include:
Drospirenone: The parent compound with similar progestin activity.
Ethinyl Estradiol: Often combined with drospirenone in hormonal therapies.
Levonorgestrel: Another synthetic progestin with different chemical properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H49NO6S |
---|---|
Molekulargewicht |
551.8 g/mol |
IUPAC-Name |
N,N-diethylethanamine;[(1R,2S,4R,5S,10S,11S,14S,15S,16S,18S,19S)-10,14-dimethyl-5'-oxospiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H34O6S.C6H15N/c1-22-6-3-12(30-31(26,27)28)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(25)29-24;1-4-7(5-2)6-3/h12-18,20-21H,3-11H2,1-2H3,(H,26,27,28);4-6H2,1-3H3/t12?,13-,14+,15-,16+,17+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI-Schlüssel |
YBMDZHLQFIVJTL-HALWOYFASA-N |
Isomerische SMILES |
CCN(CC)CC.C[C@]12CCC(C[C@H]1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)OS(=O)(=O)O |
Kanonische SMILES |
CCN(CC)CC.CC12CCC(CC1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.